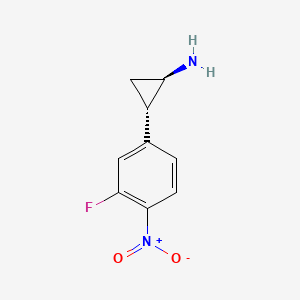
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3-fluoro-4-nitrophenyl group and an amine group. Such compounds are of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-4-nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and nitro groups are added to the benzene ring.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amino group, resulting in a diamine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and alkyl halides (R-X).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diamine derivatives.
Substitution: Hydroxyl and alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds include other cyclopropane derivatives with different substituents. For example:
rac-(1R,2S)-2-(3-chloro-4-nitrophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine lies in its specific combination of substituents, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9FN2O2 |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
Clave InChI |
POAKROSESPLYOP-POYBYMJQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



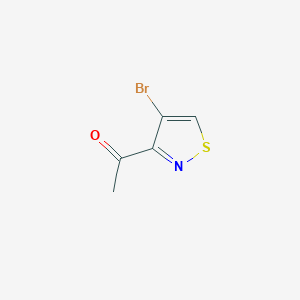
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
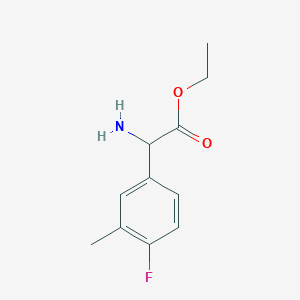
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
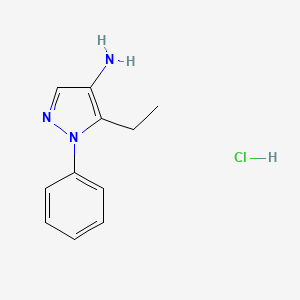
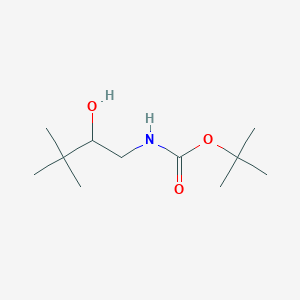

![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)
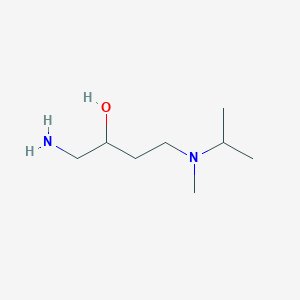
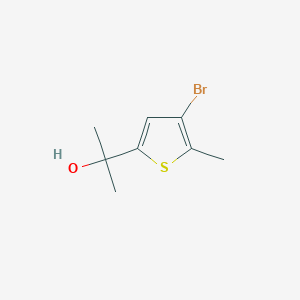
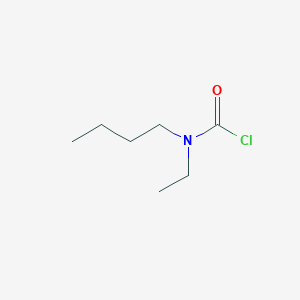
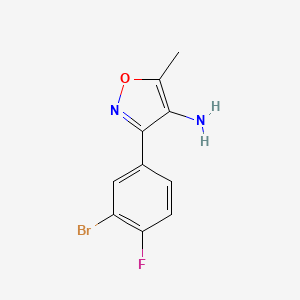
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
